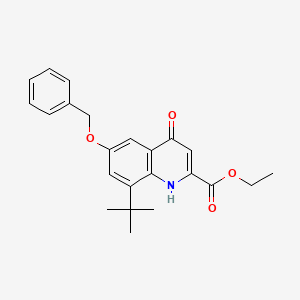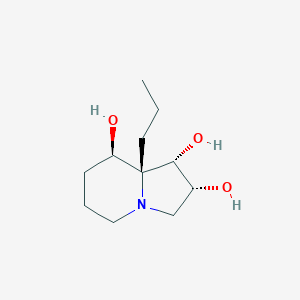
(1S,2R,8R,8AR)-8a-propyloctahydroindolizine-1,2,8-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,8R,8AR)-8a-propyloctahydroindolizine-1,2,8-triol, also known as swainsonine, is a naturally occurring indolizidine alkaloid. It is found in various plants, fungi, and insects. This compound has garnered significant interest due to its potent biological activities, including its role as an alpha-mannosidase inhibitor, which has implications in cancer research and treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Swainsonine can be synthesized through several methods. One common synthetic route involves the use of D-mannose as a starting material. The synthesis typically includes the following steps:
Formation of the Indolizidine Ring: This involves the cyclization of a suitable precursor to form the indolizidine ring system.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the ring.
Reduction: Reduction of intermediate compounds to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of swainsonine often involves fermentation processes using microorganisms such as Metarrhizium anisopliae. The fermentation broth is then subjected to extraction and purification processes to isolate swainsonine in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Swainsonine undergoes several types of chemical reactions, including:
Oxidation: Swainsonine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups or the indolizidine ring.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Swainsonine has a wide range of scientific research applications:
Chemistry: Used as a tool to study glycoprotein processing and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer due to its ability to inhibit alpha-mannosidase and modulate the immune system.
Industry: Utilized in the production of various biotechnological products.
Wirkmechanismus
Swainsonine exerts its effects primarily through the inhibition of alpha-mannosidase II, an enzyme involved in the processing of N-linked carbohydrates in glycoproteins. By inhibiting this enzyme, swainsonine disrupts glycoprotein processing, leading to the accumulation of hybrid-type carbohydrates on the cell surface. This alteration can enhance the immune response and reduce the metastatic potential of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Swainsonine is unique among indolizidine alkaloids due to its potent alpha-mannosidase inhibitory activity. Similar compounds include:
Kifunensine: Another alpha-mannosidase inhibitor but with a different mechanism of action.
Castanospermine: Inhibits glycosidases but has a broader spectrum of activity.
1-Deoxynojirimycin: A potent glycosidase inhibitor with applications in diabetes treatment.
Swainsonine stands out due to its specific inhibition of alpha-mannosidase II and its potential therapeutic applications in cancer treatment.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(1S,2R,8R,8aR)-8a-propyl-2,3,5,6,7,8-hexahydro-1H-indolizine-1,2,8-triol |
InChI |
InChI=1S/C11H21NO3/c1-2-5-11-9(14)4-3-6-12(11)7-8(13)10(11)15/h8-10,13-15H,2-7H2,1H3/t8-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
QGEMILOZLYADHC-GWOFURMSSA-N |
Isomerische SMILES |
CCC[C@]12[C@@H](CCCN1C[C@H]([C@H]2O)O)O |
Kanonische SMILES |
CCCC12C(CCCN1CC(C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


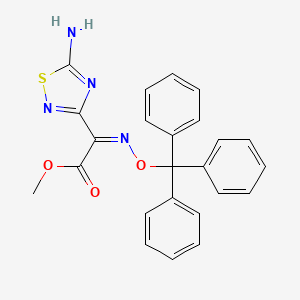
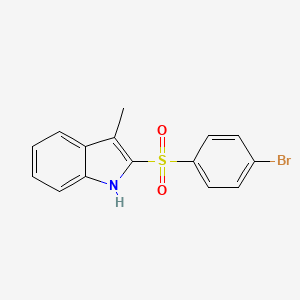

![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
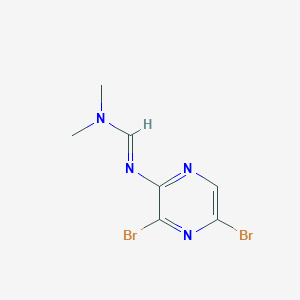

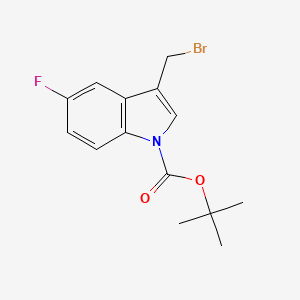
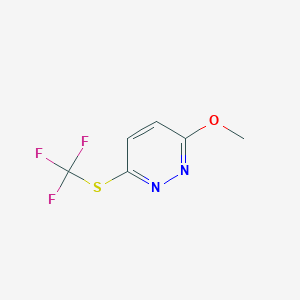
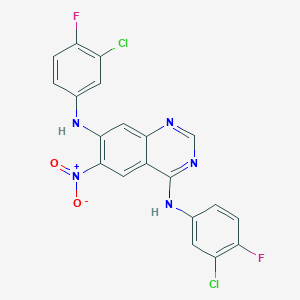
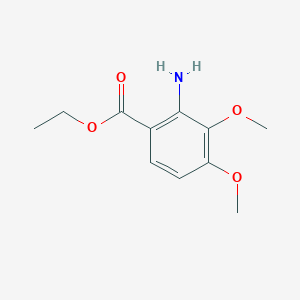
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)

